

"mass spectrometry fragmentation pattern of 2-Amino-6-methylphenol"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Amino-6-methylphenol*

Cat. No.: *B101103*

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **2-Amino-6-methylphenol**

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **2-Amino-6-methylphenol** (C_7H_9NO , Molecular Weight: 123.15 g/mol).^{[1][2]} As a key intermediate in pharmaceutical and chemical synthesis, understanding its mass spectral behavior is critical for identification and structural elucidation. This document, intended for researchers and drug development professionals, synthesizes established fragmentation principles of aromatic, phenolic, and amine compounds to propose the primary fragmentation pathways. We will explore the generation of the molecular ion and key fragment ions through characteristic neutral losses, such as methyl radicals ($\bullet CH_3$), carbon monoxide (CO), and hydrogen cyanide (HCN). The causality behind these fragmentation routes is explained, supported by data from analogous structures and authoritative sources. A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis is also detailed.

Introduction to the Mass Spectrometry of Substituted Phenols

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. In electron ionization (EI), high-energy electrons

bombard a molecule, causing the ejection of an electron to form a positively charged radical cation known as the molecular ion ($M\dot{+}$).^[3] This molecular ion is energetically unstable and undergoes a series of predictable cleavage and rearrangement reactions to form smaller, stable fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

2-Amino-6-methylphenol possesses three key functional groups on an aromatic ring: a hydroxyl group (-OH), an amino group (-NH₂), and a methyl group (-CH₃). Each group directs the fragmentation in a characteristic manner:

- Phenolic Hydroxyl Group: Promotes the loss of a hydrogen radical ($\bullet H$), carbon monoxide (CO), and a formyl radical ($\bullet CHO$).^[4]
- Aromatic Amino Group: Directs the fragmentation through the loss of hydrogen cyanide (HCN). The presence of nitrogen also dictates that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a principle known as the Nitrogen Rule.^[5]
- Methyl Group: Can be lost as a stable methyl radical ($\bullet CH_3$) via benzylic cleavage.

This guide will dissect how these functionalities collectively influence the fragmentation cascade of **2-Amino-6-methylphenol**.

Experimental Protocol: GC-MS Analysis

To obtain a reproducible mass spectrum for **2-Amino-6-methylphenol**, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. Derivatization is often employed for phenolic compounds to enhance volatility, but a direct analysis is also feasible.^[6]

Objective: To acquire the 70 eV electron ionization mass spectrum of **2-Amino-6-methylphenol**.

Methodology:

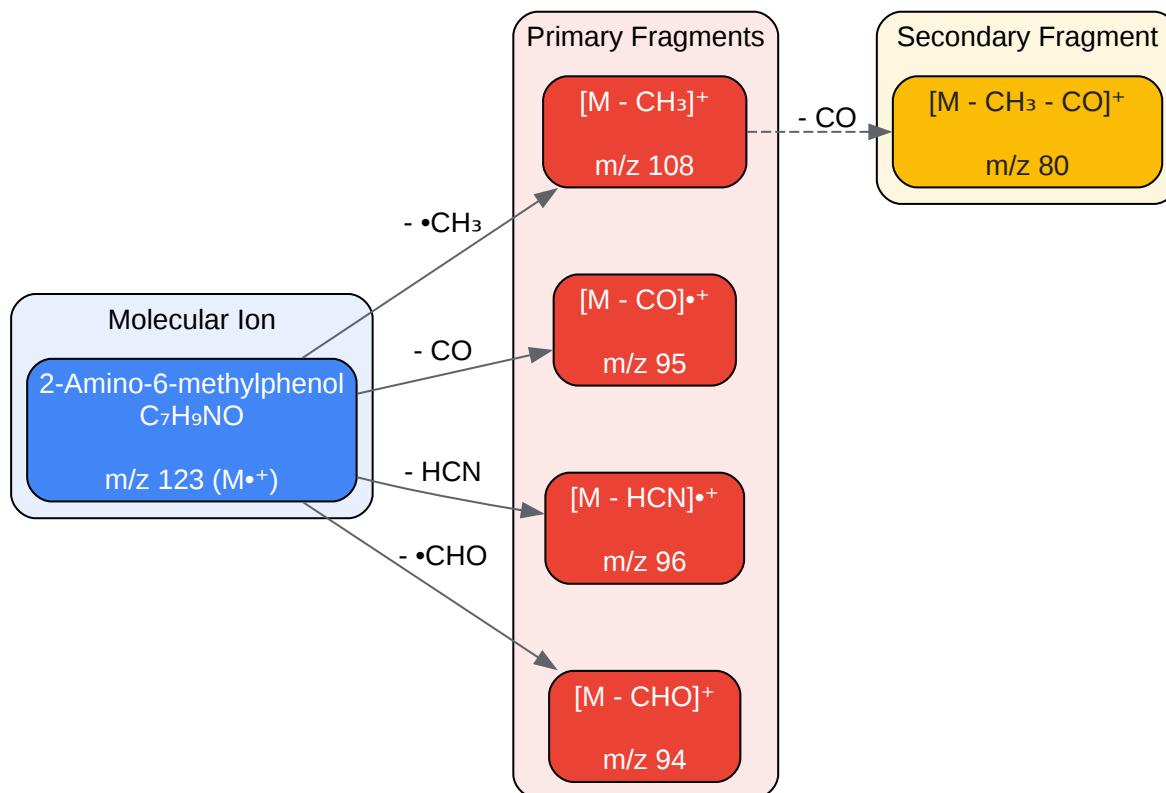
- Sample Preparation: Prepare a 1 mg/mL solution of **2-Amino-6-methylphenol** in a suitable solvent (e.g., methanol or acetonitrile).

- GC-MS Instrumentation:
 - Gas Chromatograph: Agilent 8890 GC or equivalent.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Chromatographic Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 μ L (Split mode, e.g., 50:1).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp to 280°C at 15°C/min.
 - Hold at 280°C for 5 minutes.
- Mass Spectrometer Conditions:
 - MSD Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: m/z 40–300.

This protocol ensures sufficient separation and provides the standard ionization energy (70 eV) required to generate a comparable and library-searchable mass spectrum.[\[6\]](#)

Predicted Electron Ionization (EI) Fragmentation Pattern

The fragmentation of **2-Amino-6-methylphenol** is initiated by the formation of the molecular ion (M^+) at m/z 123. The stability of the aromatic ring ensures that this peak will be prominent. [7] Subsequent fragmentation events are driven by the formation of stable neutral molecules and resonance-stabilized cations.


Primary Fragmentation Pathways

The principal fragmentation routes from the molecular ion at m/z 123 are outlined below. The stability of the resulting ions often dictates the relative abundance of the observed peaks.

- Loss of a Methyl Radical ($\bullet\text{CH}_3$): A facile cleavage of the C-C bond between the aromatic ring and the methyl group results in the loss of a $\bullet\text{CH}_3$ radical (15 Da). This is a highly favorable pathway, leading to the formation of a stable aminophenol cation at m/z 108. This ion is expected to be one of the most abundant peaks in the spectrum.
- Loss of Carbon Monoxide (CO): A characteristic fragmentation of phenols involves the expulsion of a neutral CO molecule (28 Da) after rearrangement.[4] This pathway leads to the formation of an ion at m/z 95.
- Loss of Hydrogen Cyanide (HCN): The presence of the amino group facilitates the elimination of HCN (27 Da) from the aromatic ring, a common fragmentation for aromatic amines. This results in an ion at m/z 96.
- Loss of a Formyl Radical ($\bullet\text{CHO}$): Phenols are also known to lose a formyl radical (29 Da), which can be conceptualized as a consecutive loss of H^+ and CO. This pathway generates a significant ion at m/z 94.[4]

Visualization of Fragmentation

The proposed primary fragmentation pathways are illustrated in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 17672-22-9 Cas No. | 2-Amino-6-methylphenol | Matrix Scientific [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]
- 5. whitman.edu [whitman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. ["mass spectrometry fragmentation pattern of 2-Amino-6-methylphenol"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101103#mass-spectrometry-fragmentation-pattern-of-2-amino-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com